molecular formula C13H22O2 B8460945 3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- CAS No. 33759-63-6

3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-

Cat. No.: B8460945
CAS No.: 33759-63-6
M. Wt: 210.31 g/mol
InChI Key: JUFKQNCQDFHWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexen-1-ol, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33759-63-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,10-11,14-15H,7-8H2,1-4H3

InChI Key

JUFKQNCQDFHWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1.1 g of lithium aluminum hydride in 30 ml of anhydrous diglyme and 10 ml of anhydrous tetrahydrofuran (hereinafter "THF") was added dropwise 10 ml of an anhydrous THF solution containing 5 g of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-yn-2-ol in a nitrogen atmosphere, and the mixture was stirred at reflux for 15 hours. After completion of the reaction, the reaction mixture was cooled and carefully hydrolyzed with water under ice-cooling. The aqueous phase was neutralized with diluted hydrochloric acid and extracted with diethyl ether. The organic layers were combined, washed with water, and dried over anhydrous magnesium sulfate. The solvent, etc. were removed by distillation under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 2.8 g (yield: 55%) of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en- 2-ol.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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